![molecular formula C17H21F3N2O B2716618 N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide CAS No. 2094583-54-5](/img/structure/B2716618.png)
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide, also known as BTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
作用機序
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide acts as a selective agonist for the mu-opioid receptor (MOR). It binds to the MOR and activates downstream signaling pathways, leading to the inhibition of pain transmission and the induction of analgesia. This compound also acts as a modulator of dopamine and serotonin receptors, which may contribute to its analgesic and anesthetic effects.
Biochemical and Physiological Effects:
This compound has been shown to induce analgesia and anesthesia in animal models. It has also been shown to have antinociceptive effects in various pain models. This compound has been found to be highly selective for the MOR, with minimal affinity for other opioid receptors. It has also been shown to have low toxicity and good pharmacokinetic properties.
実験室実験の利点と制限
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has several advantages for lab experiments, including its high selectivity for the MOR, low toxicity, and good pharmacokinetic properties. However, there are also limitations to using this compound in lab experiments, such as its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for research on N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for the MOR. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the potential use of this compound as a tool for studying the MOR and its downstream signaling pathways warrants further investigation.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its selective agonist activity for the MOR, low toxicity, and good pharmacokinetic properties make it an attractive candidate for further investigation. Future research on this compound and its analogs may lead to the development of novel analgesic and anesthetic agents with improved efficacy and safety profiles.
合成法
The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide involves the reaction of N-benzylpyrrolidine with 2,2,2-trifluoroethyl prop-2-enoate in the presence of a catalyst. The reaction yields this compound as a white solid, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied for its potential use as an analgesic and anesthetic agent. In pharmacology, this compound has been investigated for its potential as a G protein-coupled receptor (GPCR) ligand. In neuroscience, this compound has been studied for its potential as a modulator of dopamine and serotonin receptors.
特性
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c1-2-16(23)22(13-17(18,19)20)12-15-8-9-21(11-15)10-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXPPYUJQBIGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCN(C1)CC2=CC=CC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
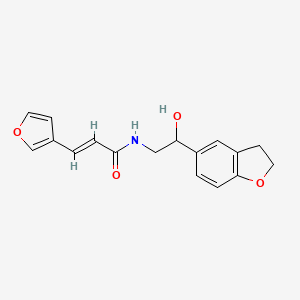
![10-Hydroxyspiro[4.5]decan-8-one](/img/structure/B2716537.png)
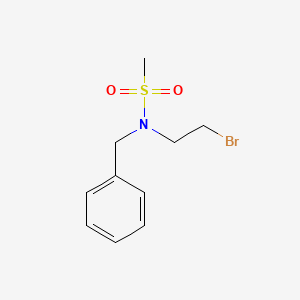
![2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2716540.png)

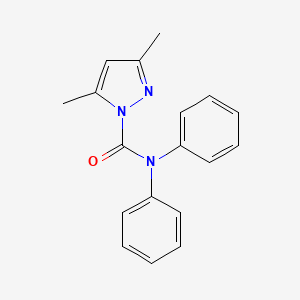
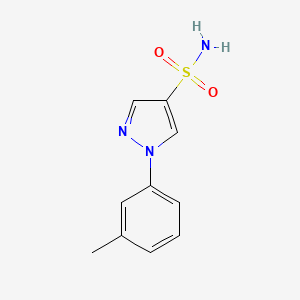
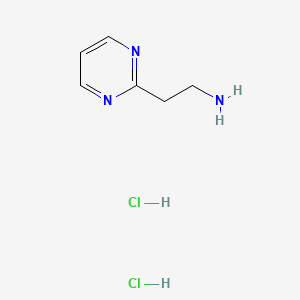

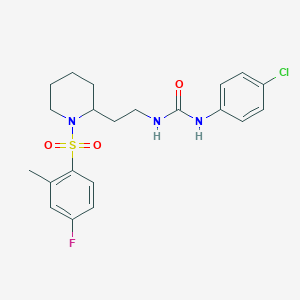
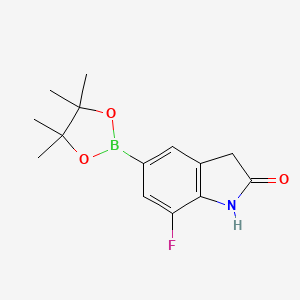
![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2716555.png)
![Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2716557.png)
![6-Tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716558.png)
